REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[C:5]([O:13]C)[C:4]=1[OH:15].Cl.N1C=CC=CC=1.Cl>>[C:9]([C:7]1[CH:8]=[C:3]([OH:2])[C:4]([OH:15])=[C:5]([CH:6]=1)[OH:13])([CH3:12])([CH3:10])[CH3:11] |f:1.2|
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Name
|
|
Quantity
|
16.5 g
|
Type
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reactant
|
Smiles
|
COC1=C(C(=CC(=C1)C(C)(C)C)OC)O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
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the aqueous solution extracted twice with petroleum ether (b.p. 40°-60° C.)
|
Type
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CUSTOM
|
Details
|
to remove any unchanged starter
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Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
CUSTOM
|
Details
|
Drying
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(O)C1)O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |